
Methyl 2-chloroquinoxaline-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-chloroquinoxaline-5-carboxylate” is a chemical compound with the CAS Number: 2092029-47-3 . It has a molecular weight of 222.63 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O2/c1-15-10 (14)6-3-2-4-7-9 (6)12-5-8 (11)13-7/h2-5H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.07 , indicating its lipophilicity. Its water solubility is 0.311 mg/ml .科学的研究の応用
Synthesis of Antimicrobial and Antimalarial Agents
Methyl 2-chloroquinoxaline-5-carboxylate serves as a precursor in the synthesis of new compounds with optimized antimicrobial activity. The attachment of ether linkages and the formation of Schiff bases containing quinoxaline moieties have been explored for their antimicrobial potential. Additionally, derivatives have been evaluated for antimalarial activities, showcasing moderate efficacy against rodent malaria parasites (Singh et al., 2010; Rangisetty et al., 2001).
Development of Serotonin Receptor Antagonists
The compound has been used to design and prepare 3-chloroquinoxaline-2-carboxamides, which were tested for their serotonin(3) (5-HT(3)) receptor antagonistic activities. This research suggests potential applications in treating conditions influenced by serotonin receptors, like certain gastrointestinal or psychiatric disorders (Mahesh et al., 2004).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized in liquid chromatographic fluorimetric assays for the determination of methylglyoxal in biological systems, indicating its role in assay development and internal standardization (McLellan & Thornalley, 1992).
Epigenetic Research
Derivatives of this compound are employed in epigenetic studies, particularly in understanding DNA methylation changes in response to various agents. This includes research into the mechanisms of active DNA demethylation and its biological implications in cancer and other diseases (Tabish et al., 2012; Wu & Zhang, 2017).
Antituberculosis Activity
The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives from this compound and their evaluation for antituberculosis activity highlight its potential in developing new treatments for tuberculosis. Certain derivatives showed promising activity, including against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
methyl 2-chloroquinoxaline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXQUJSMZHJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)
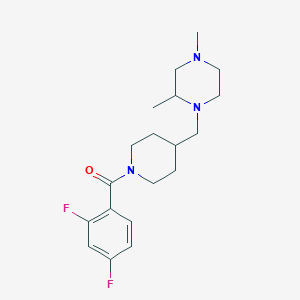
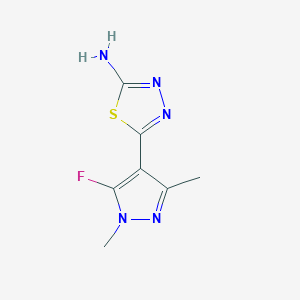
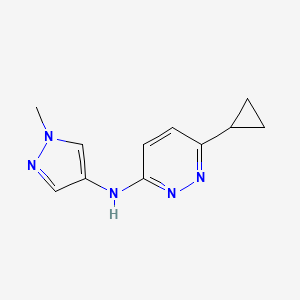
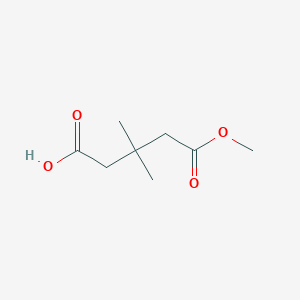

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)
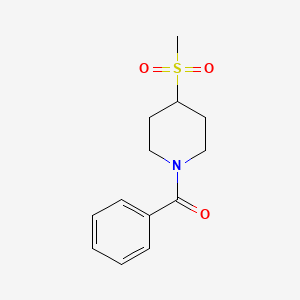
![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)
![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)